N-ethyl-3-methoxy-4-nitrobenzamide
Description
N-ethyl-3-methoxy-4-nitrobenzamide is a benzamide derivative characterized by an ethyl group on the amide nitrogen, a methoxy substituent at the 3-position, and a nitro group at the 4-position of the aromatic ring. Its synthesis likely involves the reaction of 3-methoxy-4-nitrobenzoyl chloride with ethylamine, a method analogous to other benzamide syntheses (e.g., 4-nitrobenzoyl chloride reacting with amines, as seen in ). The compound’s structure imparts unique electronic and steric properties, making it relevant for applications in organic synthesis and materials science. Characterization techniques such as $ ^1H $ NMR, $ ^{13}C $ NMR, and mass spectrometry (MS) are critical for confirming its identity and purity, as demonstrated for similar compounds in the evidence .
Properties
IUPAC Name |
N-ethyl-3-methoxy-4-nitrobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O4/c1-3-11-10(13)7-4-5-8(12(14)15)9(6-7)16-2/h4-6H,3H2,1-2H3,(H,11,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWCZGYXQYMGQIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=CC(=C(C=C1)[N+](=O)[O-])OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-3-methoxy-4-nitrobenzamide typically involves the nitration of 3-methoxybenzamide followed by the introduction of an ethyl group. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The resulting nitro compound is then subjected to an ethylation reaction using ethyl iodide in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-ethyl-3-methoxy-4-nitrobenzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst, ethanol as solvent.
Substitution: Sodium hydride, alkyl halides, dimethylformamide as solvent.
Hydrolysis: Hydrochloric acid or sodium hydroxide, water as solvent.
Major Products Formed
Reduction: N-ethyl-3-methoxy-4-aminobenzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Hydrolysis: 3-methoxy-4-nitrobenzoic acid and ethylamine.
Scientific Research Applications
N-ethyl-3-methoxy-4-nitrobenzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-ethyl-3-methoxy-4-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the amide and methoxy groups can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Substituents on the Amide Nitrogen
The nature of the substituent on the amide nitrogen significantly influences solubility, steric hindrance, and reactivity:
- N-ethyl group : In the target compound, the ethyl group provides moderate lipophilicity compared to bulkier analogs like N-(2,2-diphenylethyl)-4-nitrobenzamide (), which has enhanced steric bulk due to two phenyl groups.
- N,N-dimethyl and N,N-diethyl groups : N,N-dimethyl-4-nitrobenzamide () and N,N-diethyl-4-nitrobenzamide () exhibit higher solubility in polar solvents due to their symmetric alkyl groups, whereas the asymmetric ethyl group in the target compound may affect crystallization behavior.
- Hydroxyalkyl groups: N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide () contains a hydroxyl group that enables hydrogen bonding, contrasting with the non-polar ethyl group in the target compound.
Table 1: Comparison of Amide Nitrogen Substituents
Aromatic Ring Substituents
The electronic effects of substituents on the benzene ring dictate reactivity and spectroscopic profiles:
- Nitro group at 4-position : Present in the target compound and analogs like N-(3-chlorophenethyl)-4-nitrobenzamide () and 4-nitro-N-(3-nitrophenyl)benzamide (). The nitro group is strongly electron-withdrawing, directing electrophilic substitution to specific positions and stabilizing negative charges.
- Methoxy group at 3-position : The methoxy group in the target compound is electron-donating, creating a push-pull electronic effect with the nitro group. This contrasts with 3-hydroxy-4-methoxy-N,N-dimethylbenzamide (), where a hydroxyl group at the 3-position offers stronger hydrogen-bonding capacity.
- Chloro and methyl substituents : N-(3-chlorophenethyl)-4-nitrobenzamide () and N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide () highlight how halogen and methyl groups alter lipophilicity and steric profiles.
Table 2: Electronic Effects of Aromatic Substituents
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
